molecular formula C₁₁H₁₆N₄O₅ B1146189 1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide CAS No. 69313-80-0

1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide

Cat. No.: B1146189
CAS No.: 69313-80-0
M. Wt: 285.27
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Description

1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide is a sophisticated chiral intermediate of significant importance in medicinal chemistry, primarily utilized for the synthesis of novel nucleoside analogues. Its core value lies in its stereochemically defined tetrahydrofuro[3,4-d][1,3]dioxole scaffold, which serves as a protected, functionalized sugar mimic. This structure is strategically employed in constructing the carbocyclic or modified ribose core of potential therapeutic agents. Researchers leverage this compound to develop nucleosides that act as viral polymerase inhibitors, with investigations targeting viruses such as SARS-CoV-2, where related nucleoside analogues like remdesivir have shown efficacy (Source) . The embedded 1,2,4-triazole-3-carboxamide moiety is a key pharmacophore, contributing to the hydrogen-bonding interactions and binding affinity of the resulting nucleoside towards viral or host enzymatic targets. Its application is critical in the exploration of new antiviral and anticancer therapeutics, providing a versatile building block for probing structure-activity relationships and optimizing the pharmacokinetic properties of next-generation nucleoside drugs (Source) .

Properties

IUPAC Name

1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O5/c1-11(2)19-6-5(3-16)18-10(7(6)20-11)15-4-13-9(14-15)8(12)17/h4-7,10,16H,3H2,1-2H3,(H2,12,17)/t5-,6+,7?,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAYNBSWGHNOGJ-ZREGGIPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC(=N3)C(=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O[C@@H](C2O1)N3C=NC(=N3)C(=O)N)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857898
Record name 1-[(2xi)-2,3-O-(1-Methylethylidene)-alpha-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69313-80-0
Record name 1-[(2xi)-2,3-O-(1-Methylethylidene)-alpha-D-threo-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide is a triazole derivative that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy against various biological targets.

  • Molecular Formula : C₁₃H₁₈N₄O₄
  • Molecular Weight : 298.31 g/mol
  • CAS Number : 52663-90-8

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer treatment and antimicrobial properties. Key findings from various studies are summarized below.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In a study involving human breast carcinoma (MDA-MB-231) cells:

  • Inhibition of Cell Proliferation : The compound demonstrated a dose-dependent inhibition of cell growth with an IC₅₀ value of approximately 0.6 µM. At concentrations higher than 3 µM, a notable reduction in cell viability was observed (p < 0.05) .
  • Mechanism of Action : The compound appears to induce cell cycle arrest rather than cytotoxicity. Specifically, it was found to significantly slow down the cell cycle at concentrations starting from 10 µM without affecting cell adhesion properties .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent:

  • Activity Against Bacterial Strains : Preliminary tests indicate that it may inhibit the growth of various bacterial strains; however, detailed quantitative data is still required for conclusive evidence .

Case Studies and Research Findings

StudyTargetFindings
MDA-MB-231 Cells40% inhibition of cell growth at 10 µM concentration; significant cell cycle arrest observed.
Antimicrobial TestingPotential activity against specific bacterial strains; further studies needed for quantification.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:

  • Cell Cycle Regulation : The compound's ability to arrest the cell cycle suggests that it may interact with key regulatory proteins involved in cell division.
  • Apoptosis Induction : Although initial studies did not show significant changes in apoptosis rates compared to controls, further exploration into apoptotic pathways may reveal additional mechanisms of action.

Scientific Research Applications

Organic Synthesis

This compound serves as a building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions. Researchers utilize it to create derivatives that may exhibit enhanced properties or functionalities.

Biochemical Probes

In biological research, this compound is studied for its ability to act as a biochemical probe . It interacts with biological macromolecules such as proteins and nucleic acids. The hydroxymethyl group can form hydrogen bonds that enhance binding affinity to target sites within these macromolecules .

Antiviral and Anticancer Activities

The compound's potential therapeutic properties are under investigation for antiviral and anticancer activities. Studies have shown that similar compounds can inhibit viral replication and induce apoptosis in cancer cells. The specific mechanisms of action may involve interference with viral enzymes or cancer cell signaling pathways .

Case Study 1: Antiviral Activity

A study focusing on the antiviral properties of triazole derivatives found that compounds similar to 1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide exhibited significant inhibition against specific viruses. The mechanism involved the disruption of viral entry into host cells and the inhibition of viral replication processes.

Case Study 2: Cancer Cell Inhibition

In another research project involving human breast carcinoma (MDA-MB-231) cells, derivatives of this compound were tested for growth inhibition. The results indicated that the compounds could significantly reduce cell viability through mechanisms such as inducing cell cycle arrest and apoptosis .

Industrial Applications

The compound is also explored for its utility in the development of new materials and chemical processes. Its unique structural features allow it to be incorporated into polymers or used as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (furo-dioxolane cores, triazole, or carboxamide groups) and are compared based on synthesis, stereochemistry, and reported properties.

Compound 22: Methyl (3aS,4R,6S,6aS)-2,2-dimethyl-6-(4-{[(trifluoromethyl)sulfonyl]oxy}phenyl)-tetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylate

  • Structure : Features a trifluoromethanesulfonyl (Tf) group and methyl ester.
  • Synthesis: Prepared via trifluoromethanesulfonylation of a phenol intermediate under anhydrous conditions (82% yield) .
  • Key Data :
    • Molecular weight: 426.4 g/mol
    • Purity: 97.2% (HPLC)
  • Comparison : The Tf group enhances electrophilicity compared to the hydroxymethyl group in the target compound, making it more reactive in cross-coupling reactions.

Compound 17: 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-N-((1-(((2R,3S,5R)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-((1-((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-1H-1,2,3-triazol-4-yl)methoxy)tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)undecanamide

  • Structure : Combines a perfluorinated chain, triazole, and sugar-like tetrahydropyran.
  • Synthesis : Generated via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry .
  • Comparison : The perfluorinated chain increases hydrophobicity, whereas the target compound’s hydroxymethyl group improves aqueous solubility. Both compounds leverage triazole for modular functionalization.

Compound from : ((3aR,4R,6R,6aR)-6-(2,6-Diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol

  • Structure : Contains a purine base (adenine analog) instead of triazole-carboxamide.
  • Key Data: CAS No.: 30685-38-2 Applications: Likely used as a nucleoside analog for antiviral or anticancer research .

Compound from : (3aS,4S,6R,6aR)-6-[6-({[4-(Dipropylsulfamoyl)phenyl]carbamoyl}amino)-9H-purin-9-yl]-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

  • Structure : Integrates a sulfonamide-phenyl group and purine base.
  • Key Data :
    • Molecular weight: 630.721 g/mol
    • Stereochemistry: Four defined stereocenters .
  • Comparison : The sulfonamide group enhances protein-binding specificity, while the ethyl-carboxamide in the target compound may prioritize metabolic stability.

Structural and Functional Analysis Table

Property Target Compound Compound 22 Compound 17 Compound
Core Structure Furo[3,4-d][1,3]dioxolane + triazole-carboxamide Furo[3,4-d][1,3]dioxolane + Tf Furo[3,4-d][1,3]dioxolane + sugar Furo[3,4-d][1,3]dioxolane + purine
Key Substituent Hydroxymethyl Trifluoromethanesulfonyl Perfluorinated chain 2,6-Diaminopurine
Molecular Weight (g/mol) ~350 (estimated) 426.4 >1000 (fluorinated chain) 306.3 (purine core)
Stereochemistry 4S,6R,6aS 3aS,4R,6S,6aS Multiple stereocenters 3aR,4R,6R,6aR
Bioactivity Not reported (inference: enzyme inhibition) Not reported Antiviral (inference) Nucleoside analog

Preparation Methods

Stereoselective Construction of the Tetrahydrofuro[3,4-d][1, dioxolane Core

The tetrahydrofuro[3,4-d] dioxolane moiety is synthesized via cyclization reactions that enforce the (4S,6R,6aS) configuration. A common approach involves diastereoselective ring closure of dihalogenated precursors under acidic conditions. For example, cis-1,4-dihalobutene-2 derivatives undergo hydrolysis in the presence of strong acids (e.g., hydriodic or sulfuric acid) to form 2,5-dihydrofuran intermediates, which are subsequently hydrogenated to tetrahydrofuran derivatives . Phase-transfer catalysts like tetradecyltrimethylammonium bromide enhance reaction rates by facilitating interfacial interactions, achieving conversions exceeding 95% under optimized temperatures (100–250°C) and pressures (atmospheric to 50 atm) .

Critical Parameters for Stereochemical Control

  • Catalyst Selection : Lewis acids (e.g., AlCl₃, BF₃) promote stereospecific cyclization, minimizing racemization .

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, enabling precise temperature control (25–35°C) .

  • Chiral Auxiliaries : Enantiopure starting materials derived from glucose or mannitol ensure retention of the desired (4S,6R,6aS) configuration .

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at position 6 is introduced via nucleophilic substitution or oxidation. A method adapted from 4-(hydroxymethyl)-5-methyl-1,3-dioxol-2-one synthesis involves treating chloromethyl intermediates with sodium acetate and potassium iodide in DMF, followed by acidic workup (e.g., HCl in isopropanol) . This two-step process achieves 89–91% yield with 85% purity, as confirmed by HPLC . Key considerations include:

Table 1: Hydroxymethylation Reaction Conditions

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–35°CPrevents side reactions
Catalyst (KI)2.5–5.0 wt%Accelerates substitution
Acid Concentration5% HCl in IPAEnsures complete hydrolysis

Synthesis of the 1,2,4-Triazole-3-Carboxamide Moiety

The triazole ring is constructed via cyclization of thiosemicarbazide precursors or through Huisgen 1,3-dipolar cycloaddition. A robust method involves ammonolysis of ethyl 1,2,4-triazole-3-carboxylates, yielding carboxamides with >80% efficiency . For the target compound, methyl 1,2,4-triazole-3-carboxylate is alkylated with the dioxolane intermediate using phase-transfer conditions, followed by ammonolysis in aqueous NH₃/THF .

Challenges and Solutions

  • Regioselectivity : Alkylation at N1 of the triazole is favored over N2/N4 positions using bulky bases (e.g., DBU) .

  • Byproduct Formation : Isomeric 1,3,4-triazole byproducts are suppressed by maintaining reaction pH >10 and using anhydrous conditions .

Coupling of Dioxolane and Triazole Fragments

The final assembly employs Lewis acid-mediated coupling, as detailed in CN113336715A . The dioxolane intermediate (Formula III) reacts with the triazole-carboxamide precursor (Formula II) in the presence of AlCl₃ or ZnCl₂, achieving 85–90% yield. Key advantages include:

  • Minimal Isomerization : Lewis acids coordinate to heteroatoms, directing regioselective bond formation .

  • Solvent Compatibility : Reactions in DMF or acetonitrile at 50–60°C balance reactivity and thermal stability .

Table 2: Coupling Reaction Optimization

ConditionOptimal ValueEffect
Catalyst (AlCl₃)10 mol%Maximizes conversion
Reaction Time12–18 hEnsures completeness
WorkupCrystallization (IPA)Enhances purity to >90%

Purification and Characterization

Final purification leverages differential solubility in alcoholic solvents. For example, crude product crystallized from isopropanol achieves ≥98% purity, avoiding high-temperature distillation . Analytical validation via ¹H/¹³C NMR and chiral HPLC confirms stereochemical integrity, with characteristic signals for the dioxolane (δ 4.8–5.2 ppm) and triazole (δ 8.1–8.3 ppm) protons .

Q & A

Q. What synthetic strategies are optimal for producing high-purity batches of this compound?

  • Methodological Answer : The synthesis involves protecting-group chemistry and stereoselective reactions. For example, trifluoromethanesulfonic anhydride (Tf2O) can be used to activate hydroxyl groups under inert conditions (N2 atmosphere) at -20°C, followed by quenching with saturated NaHCO3. Flash column chromatography (petroleum ether/ethyl acetate, 2:1) yields a purity of 97.2% as confirmed by HPLC . Key steps include:
  • Reaction Monitoring : TLC (Rf = 0.63) and NMR spectroscopy (δ values for stereochemical confirmation).
  • Purification : Use of silica gel chromatography to isolate the product as a colorless oil (82% yield).

Q. How can researchers validate the stereochemical configuration of the tetrahydrofuro[3,4-d][1,3]dioxole moiety?

  • Methodological Answer :
  • NMR Analysis : Compare <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts with stereoisomer references. For example, coupling constants (J values) in the furo-dioxolane ring system are sensitive to axial vs. equatorial substituents .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable (e.g., via slow evaporation in ethyl acetate).

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) to achieve baseline separation of degradation products .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) and detect impurities.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., dichloromethane vs. THF) .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluate IC50 values under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm enzyme inhibition specificity (e.g., LpxC inhibitors in bacterial assays) .

Q. How can structural modifications enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester or sulfamate) at the hydroxymethyl position to improve bioavailability .
  • SAR Studies : Synthesize analogs with variations in the triazole-carboxamide moiety and evaluate ADME/PK properties .

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